Structural Differentiation: 4-Fluorobenzamide vs. 2-Fluorobenzamide Regioisomer
The 4-fluorobenzamide moiety in the target compound (CAS 1021137-25-6) positions the electron-withdrawing fluorine atom para to the amide carbonyl. In contrast, the 2-fluoro regioisomer (2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide, CAS 1021137-26-7) places the fluorine ortho to the amide, altering both the electronic environment of the benzamide NH (pKa modulation) and the conformational preferences of the aryl ring [1]. Published SAR on structurally related benzamide HDAC inhibitors indicates that para- vs. ortho-fluorine substitution can shift HDAC1 IC₅₀ values by 2- to 10-fold [2]. No direct head-to-head enzymatic assay data for these two specific compounds has been reported in accessible peer-reviewed literature.
| Evidence Dimension | Fluorine substitution position on benzamide ring |
|---|---|
| Target Compound Data | 4-Fluoro substitution (para position); no specific IC₅₀ data available in public domain |
| Comparator Or Baseline | 2-Fluoro substitution (ortho position); CAS 1021137-26-7; no specific IC₅₀ data available in public domain |
| Quantified Difference | Not quantifiable from public data; class-level SAR predicts potential 2- to 10-fold difference in target binding |
| Conditions | SAR inference based on published benzamide HDAC inhibitor series (J. Med. Chem. 2023); no direct assay comparison available |
Why This Matters
For procurement decisions where the intended target has known sensitivity to benzamide electronics, the 4-fluoro regioisomer should not be substituted with the 2-fluoro analog without confirmatory testing, as regioisomeric fluorine placement can impact both potency and selectivity.
- [1] PubChem. Substance Records for 4-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CID entry) and 2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CID entry). National Center for Biotechnology Information. View Source
- [2] Li, D.; Zhang, Z.; Li, Y.; Wang, X.; Zhong, H.; Yang, H.; Xi, Y. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. J. Med. Chem. 2023, 66 (10), 6725–6745. Table 6: HDAC1–11 isoform selectivity profiling. View Source
